(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopropyl)methanone
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Overview
Description
(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopropyl)methanone is a complex organic compound that features a bromophenyl group, a sulfanyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopropyl)methanone typically involves multiple steps. One common method includes the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzyl isothiocyanate. This intermediate is then reacted with cyclopropylamine to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopropyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium-catalyzed coupling reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopropyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopropyl)methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromophenyl and imidazole moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromobenzylsulfanyl)-4,5-dihydroimidazol-1-ylmethanone: Similar structure but with a fluorophenyl group instead of a cyclopropyl group.
2-(4-Bromobenzylsulfanyl)-4,5-dihydroimidazol-1-ylmethanone: Contains a trimethoxyphenyl group instead of a cyclopropyl group.
Uniqueness
The uniqueness of (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopropyl)methanone lies in its cyclopropyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopropylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2OS/c15-12-5-1-10(2-6-12)9-19-14-16-7-8-17(14)13(18)11-3-4-11/h1-2,5-6,11H,3-4,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPHMZRMUBEODD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN=C2SCC3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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